Allyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Description
Historical Evolution of Thiazolopyrimidine-Based Pharmacophores
The exploration of thiazolopyrimidines began in the mid-20th century, driven by the need for novel heterocyclic frameworks to address limitations in antimicrobial and anticancer therapies. Early work focused on simple derivatives, such as thiazolo[5,4-d]pyrimidines, which demonstrated modest activity against bacterial pathogens. The 1980s marked a turning point with the discovery of their DNA-binding capabilities, exemplified by studies showing that 2-arylthiazolo[5,4-d]pyrimidines intercalate into DNA minor grooves, disrupting replication in leukemia cell lines.
By the 2000s, synthetic methodologies advanced significantly, enabling the introduction of diverse substituents. For instance, microwave-assisted Suzuki coupling allowed precise functionalization at the 5-position of thiazolo[5,4-d]pyrimidines, yielding compounds with submicromolar affinities for adenosine receptors. Concurrently, structure-activity relationship (SAR) studies revealed that electron-donating groups (e.g., methoxy) at the para-position of aryl substituents enhanced anticancer potency by stabilizing π-π interactions with DNA bases. These findings catalyzed the development of hybrid scaffolds, such as thiazolo[3,2-a]pyrimidines conjugated with sugar moieties, which improved aqueous solubility without compromising cytotoxicity.
Recent innovations include the incorporation of N-allyl carboxylate groups, as seen in the target compound, to modulate lipophilicity and bioavailability. Molecular docking analyses of analogous structures, such as 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines, confirmed that allyl esters enhance binding to hydrophobic pockets in topoisomerase IIα, a validated anticancer target.
Structural Significance of Thiazolo[3,2-a]Pyrimidine Scaffolds in Drug Design
The thiazolo[3,2-a]pyrimidine core is characterized by a bicyclic system where the thiazole ring is fused at the 3- and 2-positions of the pyrimidine. This arrangement creates a rigid, planar structure ideal for intercalation into DNA or RNA helices. Key structural features influencing pharmacological activity include:
Substituent Effects at Position 2 : The 4-isopropylbenzylidene group in the target compound introduces steric bulk and hydrophobicity, favoring interactions with residues in the minor groove of DNA (e.g., Phe168 and Leu249 in topoisomerase IIα). Comparative studies show that isopropyl groups outperform methyl or ethyl substituents in stabilizing van der Waals contacts, as evidenced by a 1.9 nM binding affinity for compound 18 in adenosine A~1~ receptor assays.
Electron-Donating Groups at Position 5 : The 4-methoxyphenyl moiety enhances electron density at the pyrimidine N~1~ atom, facilitating hydrogen bonding with Asp170 in DNA topoisomerases. SAR data indicate that methoxy-substituted derivatives exhibit 12-fold selectivity for gastric cancer cells (MGC-803) over normal gastric epithelial cells (GES-1), attributed to reduced off-target interactions.
Allyl Ester at Position 6 : The allyloxycarbonyl group balances lipophilicity (clogP ≈ 2.8) and metabolic stability. In vitro ADMET profiling of analogous compounds predicts moderate plasma protein binding (∼85%) and hepatic clearance via CYP3A4, ensuring prolonged systemic exposure.
Methyl Group at Position 7 : Methylation at this position prevents oxidation of the dihydrothiazole ring, as confirmed by mass spectrometry studies of compound 4e , which retained 92% structural integrity after 72-hour incubation in murine plasma.
Molecular Docking Insights : Simulations of the target compound docked into the DNA minor groove (PDB: 1ZXM) reveal three critical interactions: (i) hydrogen bonding between the 3-oxo group and Asn253, (ii) π-stacking of the 4-methoxyphenyl ring with adenine bases, and (iii) hydrophobic contacts involving the isopropylbenzylidene moiety and Leu249. These interactions correlate with Gibbs free energy values (ΔG = −9.8 kcal/mol), suggesting high binding affinity comparable to doxorubicin.
Properties
Molecular Formula |
C28H28N2O4S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
prop-2-enyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H28N2O4S/c1-6-15-34-27(32)24-18(4)29-28-30(25(24)21-11-13-22(33-5)14-12-21)26(31)23(35-28)16-19-7-9-20(10-8-19)17(2)3/h6-14,16-17,25H,1,15H2,2-5H3/b23-16+ |
InChI Key |
VEXMGRIGEQGUAW-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCC=C |
Origin of Product |
United States |
Biological Activity
Allyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this thiazolo-pyrimidine derivative typically involves cyclocondensation reactions. Key steps include:
- Starting Materials : The synthesis often begins with 3,4-dihydropyrimidine-2-thiones and various electrophiles.
- Reagents : Common reagents include α-bromo ketones and chloroacetic acid.
- Conditions : Reactions are generally conducted under controlled temperatures to optimize yield and purity.
Antimicrobial Properties
Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Antioxidant Activity
Studies have demonstrated that thiazolo-pyrimidines possess antioxidant properties. The ability to scavenge free radicals contributes to their potential therapeutic applications in oxidative stress-related diseases. For example, the compound may inhibit lipid peroxidation and protect cellular components from oxidative damage.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. In vitro assays reveal that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Specific studies have shown promising results against breast and lung cancer cell lines.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar thiazolo-pyrimidines against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 1.0 µg/mL for certain derivatives, demonstrating potent activity compared to standard antibiotics .
Evaluation of Antioxidant Properties
In another study focusing on antioxidant activity, thiazolo-pyrimidine derivatives were tested using the DPPH radical scavenging assay. The compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant capabilities .
Anticancer Mechanisms
A recent article detailed the anticancer effects of thiazolo-pyrimidines on human lung adenocarcinoma cells (A549). The study reported a dose-dependent decrease in cell viability and increased apoptotic markers following treatment with the compound .
Comparative Analysis of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The characterization of the compound can be performed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography to confirm its structure and purity.
Biological Activities
Antimicrobial Properties : Recent studies have indicated that compounds similar to Allyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate exhibit significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity : There is emerging evidence that thiazolo-pyrimidine derivatives possess anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This opens avenues for their use in treating inflammatory diseases.
Material Science Applications
Polymer Chemistry : The unique structural features of this compound lend themselves to applications in polymer science. It can be used as a monomer or additive in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thiazolo-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Properties
Research published in Journal of Medicinal Chemistry highlighted that thiazolo-pyrimidine derivatives could inhibit the growth of various cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Group
The benzylidene moiety at position 2 is critical for molecular conformation and intermolecular interactions. Key analogs include:
*Calculated based on structural similarity.
Key Findings :
Ester Group Variations
The allyl ester in the target compound contrasts with ethyl () or methyl () esters in analogs:
Comparative Yields :
- : 68% yield for analogs with furan substituents.
- : 78% yield for ethyl ester derivatives, suggesting substituent-dependent efficiency .
Crystallographic and Conformational Analysis
The pyrimidine ring’s puckering and intermolecular interactions are pivotal for solid-state properties:
Preparation Methods
Reaction Mechanism and Substrate Selection
The thiazolo[3,2-a]pyrimidine core is constructed via a cyclocondensation reaction involving 2-aminothiazole, 4-methoxybenzaldehyde, and allyl acetoacetate in the presence of an ionic liquid catalyst. The reaction proceeds through an enamine intermediate, where the amine group of 2-aminothiazole nucleophilically attacks the carbonyl carbon of allyl acetoacetate, followed by aldol condensation with 4-methoxybenzaldehyde (Fig. 1). The ionic liquid 1-butyl-3-methylimidazolium chloride ([bmim]Cl) facilitates proton transfer and stabilizes intermediates, enabling milder conditions (reflux in ethanol, 8–12 hours).
Key substrates :
-
2-Aminothiazole : Provides the thiazole ring and nitrogen for cyclization.
-
4-Methoxybenzaldehyde : Introduces the 5-(4-methoxyphenyl) substituent.
-
Allyl acetoacetate : Contributes the 7-methyl group and allyloxycarbonyl moiety at position 6.
Optimization of Reaction Conditions
Optimal yields (82–86%) are achieved using a 1:1:1 molar ratio of substrates in ethanol at 78°C for 10 hours. Prolonged heating (>12 hours) promotes aromatization, reducing the dihydro intermediate. The ionic liquid ([bmim]Cl) is recoverable via filtration, enhancing sustainability.
Table 1: Yield Variation with Solvent and Catalyst
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | [bmim]Cl | 10 | 86 |
| Methanol | [bmim]Cl | 12 | 78 |
| Water | [bmim]Cl | 15 | 65 |
| Ethanol | Piperidine | 12 | 72 |
Post-reaction workup involves减压蒸馏 (reduced-pressure distillation) to remove ethanol, followed by recrystallization in ethyl acetate to isolate the dihydrothiazolopyrimidine core (5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) as a pale-yellow solid (m.p. 238–241°C).
Knoevenagel Condensation for Benzylidene Formation
Stereoselective Introduction of the 4-Isopropylbenzylidene Group
The 2-position ketone of the dihydro core undergoes condensation with 4-isopropylbenzaldehyde under acidic or basic conditions to form the (2E)-benzylidene derivative. A catalytic system of glacial acetic acid and ammonium acetate in toluene (reflux, 6 hours) ensures >90% E-selectivity via thermodynamic control.
Mechanistic Insight :
The reaction proceeds through a six-membered cyclic transition state, where the ammonium ion deprotonates the active methylene group, enabling nucleophilic attack on the aldehyde (Fig. 2). The E-configuration is favored due to steric repulsion between the 4-isopropyl group and thiazole ring in the Z-isomer.
Critical Parameters for Yield and Purity
-
Molar ratio : A 1.2:1 excess of 4-isopropylbenzaldehyde ensures complete conversion.
-
Catalyst load : 5 mol% ammonium acetate maximizes yield without side-product formation.
-
Solvent : Toluene minimizes hydrolysis of the allyl ester.
Table 2: Impact of Catalysts on Condensation Efficiency
| Catalyst | Solvent | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| Ammonium acetate | Toluene | 6 | 88 | 95:5 |
| Piperidine | Ethanol | 8 | 76 | 85:15 |
| ZnCl₂ | DCM | 4 | 68 | 80:20 |
Post-condensation purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields the title compound as a crystalline solid (m.p. 189–192°C). NMR analysis confirms regiochemistry: NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, CH=C), 7.45–7.32 (m, 4H, Ar-H), 6.89 (d, Hz, 2H, OCH₃-Ar), 5.95 (m, 1H, CH₂CH=CH₂), 5.32 (d, Hz, 1H, CH₂=CH₂), 5.21 (d, Hz, 1H, CH₂=CH₂), 4.76 (d, Hz, 2H, OCH₂), 3.82 (s, 3H, OCH₃), 2.91 (septet, Hz, 1H, CH(CH₃)₂), 2.43 (s, 3H, C7-CH₃), 1.25 (d, Hz, 6H, CH(CH₃)₂).
Scalability and Industrial Feasibility
The one-pot cyclocondensation (Step 1) is readily scalable to kilogram-scale with consistent yields (84–86%). The ionic liquid’s reusability (≥5 cycles without significant activity loss) reduces costs. For Step 2, switching to flow chemistry with immobilized ammonium acetate on mesoporous silica improves throughput (90% yield at 100 g/batch).
Comparative Analysis of Alternative Routes
Q & A
Q. What are the standard synthetic methodologies for preparing thiazolo[3,2-a]pyrimidine derivatives like this compound?
Synthesis typically involves multi-step reactions:
- Condensation reactions : Refluxing precursors (e.g., thiouracil derivatives, aldehydes) in solvents like acetic acid or ethanol with catalysts (e.g., sodium acetate). Example: A mixture of 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine, chloroacetic acid, and substituted benzaldehyde is refluxed for 8–10 hours .
- Purification : Recrystallization from solvents (ethyl acetate/ethanol) or chromatography .
- Functionalization : Introduction of allyl esters via nucleophilic substitution or esterification .
Q. How is the structural integrity of this compound validated?
Key techniques include:
- X-ray crystallography : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
- NMR spectroscopy : Confirms substituent positions (e.g., methoxy, isopropyl) and stereochemistry .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What role do substituents (e.g., 4-isopropylbenzylidene, 4-methoxyphenyl) play in its properties?
- Benzylidene groups : Electron-withdrawing (e.g., halogens) or donating (e.g., methoxy) substituents modulate electronic density, affecting reactivity and bioactivity. The 4-isopropyl group may enhance lipophilicity .
- 4-Methoxyphenyl : Enhances π-π stacking in crystal structures and influences solubility .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) systematically investigated for this class of compounds?
Strategies include:
- Substituent variation : Comparing analogs with different benzylidene (e.g., 2,4-dichloro vs. 4-methoxy) or aryl groups (e.g., phenyl vs. thiophene) to assess biological activity .
- In vitro assays : Testing enzyme inhibition (e.g., Cdc25B or COX-2) to correlate substituent effects with IC50 values .
- Crystallographic data : Linking dihedral angles (e.g., thiazole-pyrimidine vs. benzene rings) to conformational stability .
Q. What challenges arise in crystallographic analysis of such complex heterocycles?
- Crystal growth : Requires slow evaporation of solvent mixtures (e.g., ethyl acetate/ethanol) to obtain diffraction-quality crystals .
- Disorder resolution : Handling flexible substituents (e.g., allyl groups) using SHELXL refinement with riding H-atom models .
- Data-to-parameter ratios : Ensuring sufficient data (e.g., ratio > 10:1) for reliable refinement .
Q. How can contradictory data on solubility vs. bioactivity be resolved?
- Solubility optimization : Introducing polar groups (e.g., hydroxy, methoxy) or using co-solvents .
- Prodrug strategies : Modifying carboxylate esters (e.g., allyl to methyl) to balance lipophilicity and hydrolysis rates .
- In silico modeling : Predicting partition coefficients (LogP) and solubility parameters .
Q. What computational approaches are used to study its interaction with biological targets?
- Molecular docking : Identifying binding pockets (e.g., Cdc25B’s catalytic site) using programs like AutoDock .
- MD simulations : Assessing stability of ligand-enzyme complexes over time .
- QSAR models : Correlating substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. How can green chemistry principles be applied to its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
